Koumine
Overview
Description
Koumine is an alkaloid that is found abundantly in the crude alkaloid extract of Gelsemium elegans . It displays notable activity against inflammatory and neuropathic pain . It is also known for its therapeutic uses, especially in the central nervous system .
Synthesis Analysis
The synthesis of Koumine involves a structure units oriented approach towards the collective synthesis of sarpagine-ajmaline-koumine type alkaloids . A concise, collective, and asymmetric total synthesis of sarpagine alkaloids and biogenetically related koumine alkaloids has been reported . The key bridged skeleton-forming reactions include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation .
Molecular Structure Analysis
The solid-state forms of Koumine Hydrochloride were investigated, and one amorphous form and five crystalline forms were identified by powder X-ray diffraction . The crystals displayed an orthorhombic crystal system and symmetry of space group P 2 1 2 1 2 1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Koumine include two key bridged skeleton-forming reactions, namely tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These reactions ensure concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles .
Physical And Chemical Properties Analysis
Koumine has a molecular weight of 306.4 g/mol . The solid-state forms of Koumine Hydrochloride undergo phase transformations . The amorphous form transforms to form A at 105–120 °C or 75% RH, while forms B, C, D, and E could only be intermediate phases and readily transformed to form A at room temperature .
Scientific Research Applications
Anxiolytic Properties Without Adverse Neurological Effects
Koumine, an active alkaloid of the neurotoxic plant Gelsemium, demonstrates anxiolytic-like activities without affecting other autonomic, neurological, and physical functions. This suggests koumine as a potential candidate for developing safe and effective medicine against pathological anxiety without inducing adverse neurological effects (Chen et al., 2017).
Anti-Inflammatory and Immunosuppressive Effects
Koumine has shown to attenuate inflammation in RAW264.7 macrophages, associated with the inhibition of NF-κB, ERK, and p38 pathways, highlighting its anti-inflammatory medication potential. This effect includes a decrease in pro-inflammatory mediators, suggesting koumine's application in controlling inflammation-related disorders (Yuan et al., 2016).
Antioxidant and Cytoprotective Effects
Koumine provides a protective effect against H2O2-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line, supporting its use as an effective antioxidant. This involves suppressing production of ROS and influencing the expression of Bax and Bcl-2, which could serve as a protective agent against oxidative stress-induced apoptosis (Yuan et al., 2019).
Neuropathic Pain Management
In neuropathic pain models, koumine decreases astrocyte-mediated neuroinflammation and enhances autophagy, contributing significantly to its analgesic effects. This involves inhibiting astrocyte activation and pro-inflammatory cytokine release, suggesting a novel approach for managing chronic neuropathic pain (Jin et al., 2018).
Anticancer Activities
Koumine exhibits anticancer activity, particularly against human breast cancer cells, by inducing apoptosis and G2/M arrest. The down-regulation of Bcl-2 and up-regulation of Bax and caspase-3 expressions indicate its potential as a future breast cancer chemotherapeutic agent (Zhang et al., 2015).
Inhibition of Hepatocellular Carcinoma Cell Proliferation
Koumine suppresses hepatocellular carcinoma cell proliferation via ROS production and affects NF-κB and ERK/p38 MAPK signaling. This indicates its potential in treating liver cancer through mechanisms involving the modulation of cell signaling pathways (Yuan et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-FXWNUWCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@]52C[C@H]1[C@H]3CO4)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895267 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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